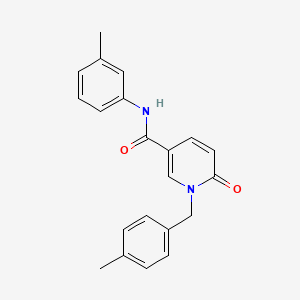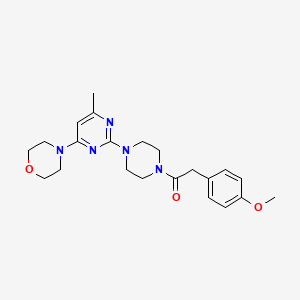![molecular formula C20H23N5O2 B11250316 N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11250316.png)
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is a complex organic compound that features a benzodiazole and a hexahydrocinnolin moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole and hexahydrocinnolin intermediates separately, followed by their coupling through an acetamide linkage.
-
Preparation of Benzodiazole Intermediate
Starting Materials: 1-methyl-1H-1,3-benzodiazole
Reaction Conditions: The benzodiazole intermediate can be synthesized through cyclization reactions involving ortho-diamines and carboxylic acids under acidic conditions.
-
Preparation of Hexahydrocinnolin Intermediate
Starting Materials: Appropriate cyclohexanone derivatives
Reaction Conditions: The hexahydrocinnolin intermediate can be synthesized through hydrogenation reactions of cinnoline derivatives under high pressure and temperature.
-
Coupling Reaction
Starting Materials: Benzodiazole intermediate, hexahydrocinnolin intermediate, acetic anhydride
Reaction Conditions: The final coupling reaction involves the reaction of the benzodiazole and hexahydrocinnolin intermediates with acetic anhydride under reflux conditions to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the hexahydrocinnolin moiety, potentially converting it to more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide linkage, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles include amines and alcohols, often under basic conditions.
Major Products Formed
Oxidation: Oxidized benzodiazole derivatives
Reduction: Saturated hexahydrocinnolin derivatives
Substitution: Substituted acetamide derivatives
Aplicaciones Científicas De Investigación
N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzodiazole moiety may interact with nucleic acids or proteins, leading to modulation of their functions. The hexahydrocinnolin moiety may contribute to the compound’s overall stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE
- N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)PROPIONAMIDE
Uniqueness
N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is unique due to the specific combination of the benzodiazole and hexahydrocinnolin moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Propiedades
Fórmula molecular |
C20H23N5O2 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
InChI |
InChI=1S/C20H23N5O2/c1-24-17-9-5-4-8-16(17)22-18(24)10-11-21-19(26)13-25-20(27)12-14-6-2-3-7-15(14)23-25/h4-5,8-9,12H,2-3,6-7,10-11,13H2,1H3,(H,21,26) |
Clave InChI |
ZAKMYZMRGKQLQJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2N=C1CCNC(=O)CN3C(=O)C=C4CCCCC4=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B11250252.png)
![N-(3,4-dimethylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11250254.png)
![4-[(4-methoxyphenyl)sulfonyl]-7-methyl-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11250255.png)
![7-(2-(Allyloxy)phenyl)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11250261.png)
![ethyl 4-({[6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate](/img/structure/B11250266.png)
![5-propyl-3-(propylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B11250271.png)

![N-[4-(acetylamino)phenyl]-2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B11250297.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B11250301.png)

![N-(3-ethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11250327.png)
![N-(2,5-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B11250330.png)
![4-{6-[4-(4-Tert-butylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine](/img/structure/B11250332.png)
